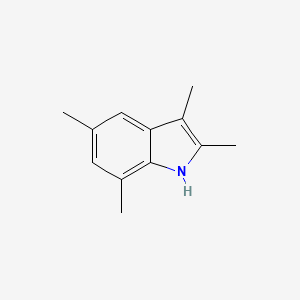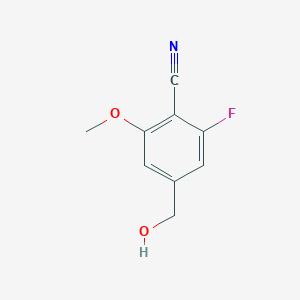
1,3-Dimethylquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylquinolin-4(1H)-one: is a heterocyclic aromatic organic compound It belongs to the quinoline family, characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dimethylquinolin-4(1H)-one can be synthesized through several methods. One common approach involves the cyclization of 2-aminoacetophenone derivatives with suitable reagents under acidic or basic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1,3-Dimethylquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert this compound to its corresponding dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, alkylating agents, and Friedel-Crafts catalysts.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or alkylated quinoline derivatives.
科学研究应用
1,3-Dimethylquinolin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial, antiviral, and anticancer agent. Its derivatives have shown promise in preclinical studies for various therapeutic applications.
Industry: this compound is utilized in the development of dyes, pigments, and other materials with specific electronic and optical properties.
作用机制
The mechanism by which 1,3-Dimethylquinolin-4(1H)-one exerts its effects depends on its specific application:
Biological Activity: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzyme function by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.
Chemical Reactivity: The presence of the quinoline ring system allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
相似化合物的比较
1,3-Dimethylquinolin-4(1H)-one can be compared with other quinoline derivatives such as:
Quinoline: The parent compound with a simpler structure, lacking the methyl groups at positions 1 and 3.
2-Methylquinoline: A derivative with a single methyl group at position 2, showing different reactivity and properties.
4-Hydroxyquinoline: A hydroxylated derivative with distinct chemical behavior and biological activity.
Uniqueness: this compound is unique due to the presence of two methyl groups at positions 1 and 3, which influence its chemical reactivity and biological interactions. This structural feature can enhance its stability, solubility, and ability to interact with specific molecular targets.
属性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
1,3-dimethylquinolin-4-one |
InChI |
InChI=1S/C11H11NO/c1-8-7-12(2)10-6-4-3-5-9(10)11(8)13/h3-7H,1-2H3 |
InChI 键 |
IKXDPOIWHSRSLR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C2=CC=CC=C2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Ethyl-2-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11912595.png)



![4-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11912625.png)



![[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11912642.png)



